N-Methyl-1-phenylhydrazine-1-carbothioamide
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Overview
Description
N-Methyl-1-phenylhydrazine-1-carbothioamide: is an organic compound with the molecular formula C8H11N3S. It is a derivative of hydrazine and is characterized by the presence of a methyl group, a phenyl group, and a carbothioamide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-phenylhydrazine-1-carbothioamide typically involves the reaction of N-methyl-N-phenylhydrazine with carbon disulfide. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing waste and by-products.
Chemical Reactions Analysis
Types of Reactions: N-Methyl-1-phenylhydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted carbothioamides.
Scientific Research Applications
Chemistry: N-Methyl-1-phenylhydrazine-1-carbothioamide is used as a reagent in organic synthesis. It is involved in the preparation of various heterocyclic compounds and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It is also used in the development of biochemical assays.
Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its anticancer properties and its ability to inhibit specific enzymes involved in disease pathways.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methyl-1-phenylhydrazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, including the suppression of tumor growth in cancer research. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action.
Comparison with Similar Compounds
N-Methyl-N-phenylhydrazine: Similar in structure but lacks the carbothioamide group.
1-Methyl-1-phenylhydrazine: Similar in structure but lacks the carbothioamide group.
N-Phenyl-N-methylhydrazine: Similar in structure but lacks the carbothioamide group.
Uniqueness: N-Methyl-1-phenylhydrazine-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to form stable complexes with metal ions and contributes to its reactivity in various chemical reactions. The compound’s unique structure also makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
21076-10-8 |
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Molecular Formula |
C8H11N3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
1-amino-3-methyl-1-phenylthiourea |
InChI |
InChI=1S/C8H11N3S/c1-10-8(12)11(9)7-5-3-2-4-6-7/h2-6H,9H2,1H3,(H,10,12) |
InChI Key |
HKVXECWFBMCLEF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=S)N(C1=CC=CC=C1)N |
Origin of Product |
United States |
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